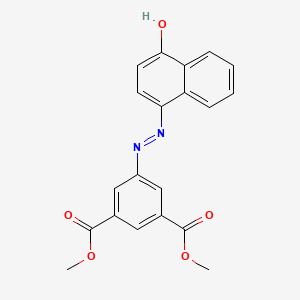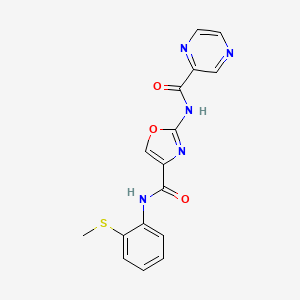
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the generation of reactive oxygen species upon activation by light. The reactive oxygen species can cause damage to cancer cells and induce cell death. The singlet oxygen generated by (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has a short lifetime and can only diffuse a short distance, which makes it a selective photosensitizer for cancer cells.
Biochemical and Physiological Effects
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have low toxicity and good biocompatibility, which makes it a potential candidate for biomedical applications. In addition, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have good photostability, which is important for its applications in photodynamic therapy and dye-sensitized solar cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate in lab experiments include its high singlet oxygen quantum yield, low toxicity, and good biocompatibility. However, the limitations of using (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate include its low solubility in water and its sensitivity to light and air, which can affect its stability and reproducibility in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate. One possible direction is to explore its applications in other fields such as antimicrobial therapy and bioimaging. Another direction is to improve its solubility and stability in water to enhance its reproducibility in lab experiments. Furthermore, the development of new synthetic methods for (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate can also lead to the discovery of new derivatives with improved properties and applications.
Synthesemethoden
The synthesis of (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate involves the condensation reaction between 2-hydrazinyl-1,4-naphthoquinone and dimethyl isophthalate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been extensively studied for its potential applications in various fields such as cancer therapy, photodynamic therapy, and dye-sensitized solar cells. In cancer therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has shown promising results as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. In photodynamic therapy, (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate has been shown to have high singlet oxygen quantum yield, which makes it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)12-9-13(20(25)27-2)11-14(10-12)21-22-17-7-8-18(23)16-6-4-3-5-15(16)17/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJMXFARGVESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)
![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)
![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)
![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)
![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)
